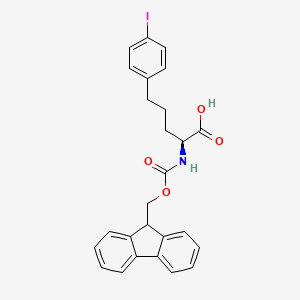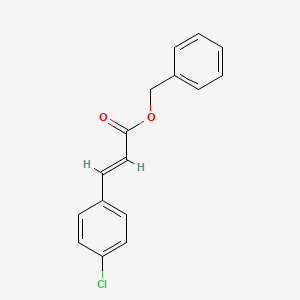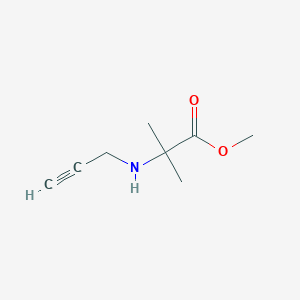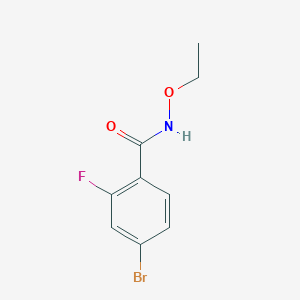
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid: is a synthetic amino acid derivative commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used to prevent unwanted reactions during the synthesis process. This compound is particularly useful in the field of medicinal chemistry and biochemistry for the development of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Iodination: The phenyl ring is iodinated using an iodinating agent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the iodinated phenyl ring to produce deiodinated or partially reduced products.
Substitution: The iodinated phenyl ring can undergo substitution reactions, where the iodine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium azide (NaN₃) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
科学的研究の応用
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid: has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biochemistry: It serves as a building block for studying protein-protein interactions and enzyme-substrate relationships.
Industrial Applications: The compound is used in the production of specialized peptides for industrial processes, including enzyme inhibitors and catalysts.
作用機序
The mechanism of action of Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide chain is assembled, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.
類似化合物との比較
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid: can be compared with other Fmoc-protected amino acids:
Fmoc-2-amino-3-phenylpropanoic acid: Similar in structure but lacks the iodinated phenyl ring.
Fmoc-2-amino-4-methylpentanoic acid: Contains a methyl group instead of a phenyl ring.
Fmoc-2-amino-5-phenylpentanoic acid: Similar but without the iodine atom on the phenyl ring.
The uniqueness of This compound lies in the presence of the iodinated phenyl ring, which can undergo specific reactions not possible with other Fmoc-protected amino acids.
特性
分子式 |
C26H24INO4 |
|---|---|
分子量 |
541.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24INO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChIキー |
PWTVNALSMDCQHR-DEOSSOPVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)I)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)

![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)



